molecular formula C9H15IO3 B1447307 3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne CAS No. 1234387-35-9

3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne

Cat. No. B1447307
M. Wt: 298.12 g/mol
InChI Key: TWYZCBYPDKEJJP-UHFFFAOYSA-N
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Description

3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne (also known as I-prop-2-yn-3-ol) is a type of organic compound that is composed of an alkyne functional group with three atoms of carbon and an ethyl group attached to the terminal carbon. This compound has a wide range of uses in scientific research and laboratory experiments, making it an important and versatile molecule.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Regioselective and Stereoselective Reactions : 1-ethoxy-3-trimethylsilyl-1-propyne exhibits regioselective and often stereoselective reactions with various acetals, leading to allylic, dienic, or enynic trimethylsilanes (Pornet, Rayadh, & Miginiac, 1986).
  • Catalyzed Additions and Cyclization : The CuI-catalyzed addition of iodine to CC triple bonds in similar compounds leads to new cyclization products, characterized by NMR spectroscopy and single crystal X-ray diffraction (Hettstedt, Heuschmann, & Karaghiosoff, 2016).

Polymer and Material Science

  • Anion Polymerization Initiator : Synthesis of related compounds, such as 3-(2′-Ethoxyethoxy)propyl lithium, indicates potential use as an anion polymerization initiator (Feng, 2005).
  • Lignin Degradation and Oxidation : Iron porphyrin catalyzed oxidation of lignin model compounds demonstrates potential application in lignin degradation processes (Cui & Dolphin, 1995).

Electrochemistry and Energy

  • Electrolyte Solvents for Li-ion Batteries : Novel silane compounds including similar ethoxyethoxy moieties have been used as non-aqueous electrolyte solvents in lithium-ion batteries, demonstrating high lithium-ion conductivities (Amine et al., 2006).

Pharmaceutical and Environmental Relevance

  • Photodegradation Studies : Research on the photodegradation of alkylphenol ethoxylates involving similar compounds highlights their potential environmental impact and degradation pathways (Brand, Mailhot, & Bolte, 1998).

properties

IUPAC Name

3-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYZCBYPDKEJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901248486
Record name 3-[2-[2-(2-Iodoethoxy)ethoxy]ethoxy]-1-propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne

CAS RN

1234387-35-9
Record name 3-[2-[2-(2-Iodoethoxy)ethoxy]ethoxy]-1-propyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234387-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-[2-(2-Iodoethoxy)ethoxy]ethoxy]-1-propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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